

Nonadecyl Methanesulfonate: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonadecyl methane sulfonate*

Cat. No.: *B15622293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecyl methanesulfonate is a long-chain alkyl ester of methanesulfonic acid. While specific experimental data for this compound is not extensively available in public literature, this guide provides a summary of its known physical properties and offers estimated values based on the physicochemical behavior of analogous long-chain esters. Furthermore, it details generalized experimental protocols for the determination of these properties and outlines the typical synthesis and purification workflows applicable to this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or have an interest in long-chain alkyl methanesulfonates.

Core Physical Properties

The fundamental physical properties of nonadecyl methanesulfonate are summarized in the tables below. Table 1 provides the definitive molecular information, while Table 2 offers estimated values for key physical parameters. These estimations are derived from predictive models and the known properties of similar long-chain alkyl esters and should be considered as provisional until experimental verification.

Table 1: Known Physical Properties of Nonadecyl Methanesulfonate

Property	Value	Source
Molecular Formula	C ₂₀ H ₄₂ O ₃ S	[1]
Molecular Weight	362.61 g/mol	[1]
CAS Number	62732-72-3	[2]

Table 2: Estimated Physical Properties of Nonadecyl Methanesulfonate

Property	Estimated Value	Basis of Estimation
Melting Point	65 - 75 °C	Based on the melting points of similar long-chain fatty acid esters and waxes, which increase with chain length. [3] [4] Waxy solids with similar carbon chain lengths exhibit melting points in this range.
Boiling Point	> 350 °C at 760 mmHg	Extrapolated from the boiling points of shorter-chain alkyl methanesulfonates and long-chain fatty acid esters. [5] Boiling points of esters increase significantly with molecular weight. [5]
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, toluene). Sparingly soluble to insoluble in polar solvents (e.g., water, ethanol).	Long-chain alkyl esters are generally soluble in nonpolar organic solvents due to the large nonpolar alkyl chain. [6] Their solubility in polar solvents is typically low. [7]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of nonadecyl methanesulfonate. These protocols are based on standard

laboratory techniques for waxy solids and long-chain esters.

Determination of Melting Point (Capillary Method)

This method is suitable for the determination of the melting point of solid, crystalline substances like nonadecyl methanesulfonate, which is expected to be a waxy solid at room temperature.[\[8\]](#)

Materials:

- Nonadecyl methanesulfonate sample
- Melting point capillary tubes (one end sealed)
- Melting point apparatus
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the nonadecyl methanesulfonate sample is dry and finely powdered. If necessary, gently grind the sample in a mortar.
- Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface to a depth of 2-3 mm.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rapid rate to approximately 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

Due to the estimated high boiling point of nonadecyl methanesulfonate, vacuum distillation is the recommended method to prevent decomposition at atmospheric pressure.

Materials:

- Nonadecyl methanesulfonate sample
- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Vacuum pump and gauge
- Boiling chips

Procedure:

- Place a small quantity of nonadecyl methanesulfonate and a few boiling chips into the distillation flask.
- Assemble the distillation apparatus, ensuring all joints are securely sealed.
- Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
- Begin heating the distillation flask gently with the heating mantle.
- Observe the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
- Collect the distillate in the receiving flask.

- To obtain the boiling point at atmospheric pressure, the Clausius-Clapeyron equation or a nomograph can be used for extrapolation, though this is less accurate than direct measurement under high vacuum.

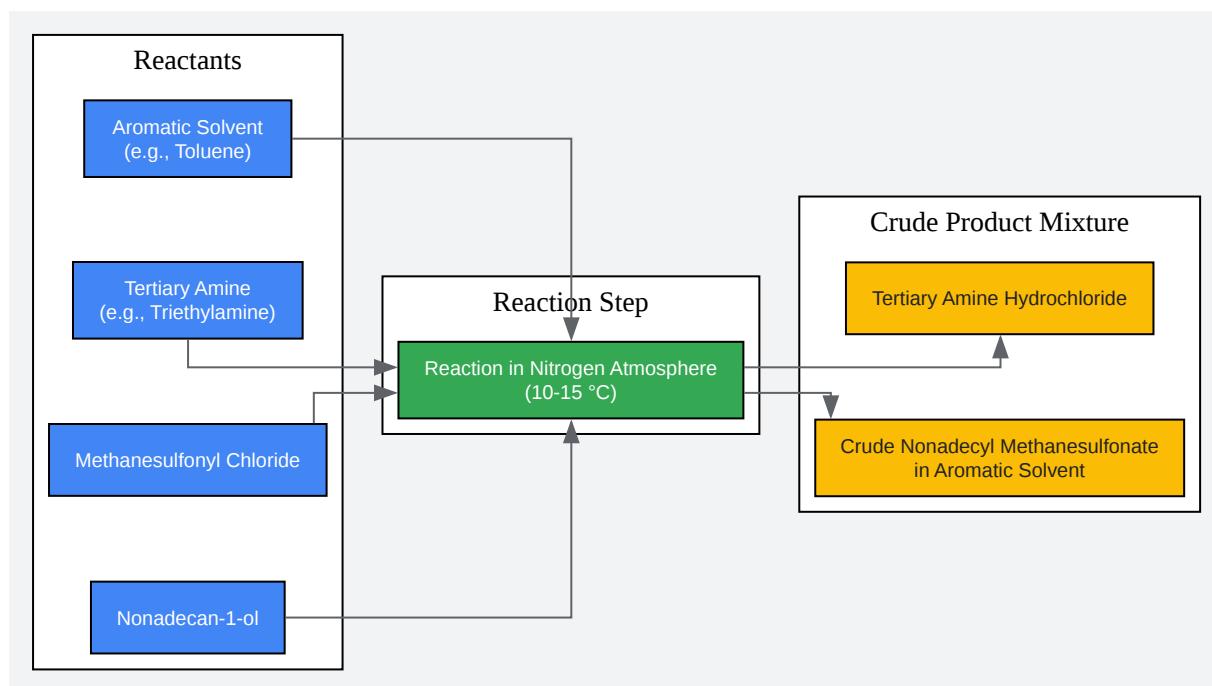
Determination of Solubility

This protocol outlines a general method for assessing the solubility of nonadecyl methanesulfonate in various organic solvents.

Materials:

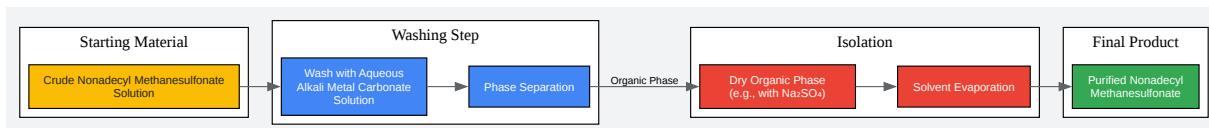
- Nonadecyl methanesulfonate sample
- A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)
- Test tubes or small vials
- Vortex mixer or shaker
- Water bath (optional)

Procedure:


- Add a known amount of nonadecyl methanesulfonate (e.g., 10 mg) to a test tube.
- Add a small, measured volume of the chosen solvent (e.g., 1 mL).
- Agitate the mixture vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
- Visually inspect the solution for any undissolved solid.
- If the solid has completely dissolved, the substance is soluble at that concentration. Add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).
- If the initial amount of solid does not dissolve, the substance is sparingly soluble or insoluble in that solvent. The solubility can be quantified by gravimetric analysis of the undissolved

solid after filtration and drying.

- For sparingly soluble compounds, gentle warming in a water bath may be used to assess temperature effects on solubility, but the solution should be allowed to return to the target temperature to check for precipitation.


Mandatory Visualizations

The following diagrams illustrate the general logical workflows for the synthesis and purification of nonadecyl methanesulfonate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of nonadecyl methanesulfonate.[9][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isarpublisher.com [isarpublisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonadeca-3,4,7-trienyl methanesulfonate | C₂₀H₃₆O₃S | CID 57047573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. research.unipd.it [research.unipd.it]
- To cite this document: BenchChem. [Nonadecyl Methanesulfonate: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15622293#nonadecyl-methane-sulfonate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com